molecular formula C23H23ClN4O3S B11255023 2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11255023
M. Wt: 471.0 g/mol
InChI Key: DERTVBYUUKGVIM-UHFFFAOYSA-N
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Description

2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrimidine ring, carbamoyl, and sulfanyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction using a thiol reagent.

    Final Coupling: The final step involves coupling the intermediate with 3-chloro-2-methylphenyl and 3,4-dimethylphenyl groups under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules, influencing their activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl and sulfanyl groups may form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target proteins. The pyrimidine ring could also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
  • **this compound analogs with different substituents on the phenyl rings.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471.0 g/mol

IUPAC Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide

InChI

InChI=1S/C23H23ClN4O3S/c1-13-8-9-16(10-14(13)2)26-21(30)17-11-25-23(28(4)22(17)31)32-12-20(29)27-19-7-5-6-18(24)15(19)3/h5-11H,12H2,1-4H3,(H,26,30)(H,27,29)

InChI Key

DERTVBYUUKGVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

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